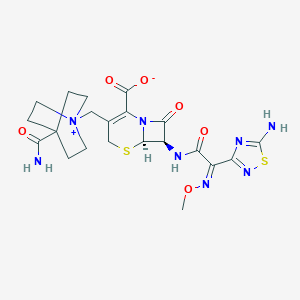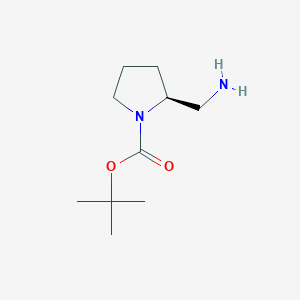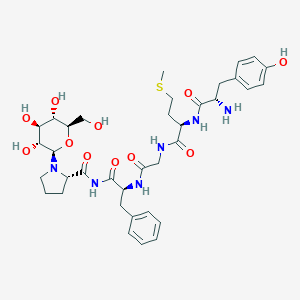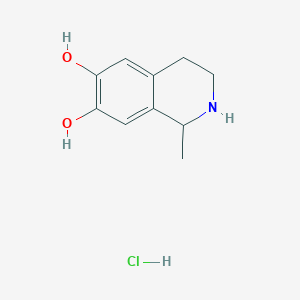
(+/-)-萨尔索林醇盐酸盐
描述
Synthesis Analysis
The synthesis of (+/-)-Salsolinol involves the condensation of dopamine with acetaldehyde. This process can occur enzymatically in the brain via a salsolinol synthase enzyme, which has been isolated from rat brain, indicating the endogenous presence of the enzyme responsible for salsolinol production (Chen et al., 2018; Chen et al., 2011). The enzyme's discovery supports the notion of salsolinol's physiological relevance and its potential roles in various biological processes.
Molecular Structure Analysis
The molecular structure of salsolinol is characterized by its tetrahydroisoquinoline skeleton, bearing hydroxy groups and a methyl group, contributing to its biological activity and interaction with biological targets. The stereochemistry at the C-1 position plays a crucial role in its affinity and interaction with enzymes and receptors in the brain (Minami et al., 1992).
Chemical Reactions and Properties
Salsolinol's reactivity, particularly in its interaction with metals like copper, has been shown to induce oxidative stress and DNA damage, suggesting a mechanism for its potential neurotoxic effects (Jung & Surh, 2001; Kim et al., 2001). These interactions highlight the importance of salsolinol's chemical properties in understanding its biological effects.
Physical Properties Analysis
Although the specific physical properties of (+/-)-Salsolinol hydrochloride, such as solubility or melting point, are not detailed in the provided sources, the compound's ability to cross the blood-brain barrier and its solubility in water due to the hydrochloride form are critical for its biological activity and distribution within the body (Kurnik-Łucka et al., 2017).
Chemical Properties Analysis
Salsolinol's chemical properties, such as its capacity to induce oxidative stress and interact with various molecular targets in the brain, are significant for its biological and potentially pathophysiological roles. The compound's interactions with metal ions and its effects on neurotransmitter systems underscore its complex role in neurobiology and neurotoxicology (Maruyama et al., 1995).
科学研究应用
Mu-阿片受体参与
- 当与条件恐惧应激相结合时,萨尔索林醇已被证明会在老鼠中诱导场所偏好,表明与内源性中枢阿片系统,特别是 Mu-阿片受体,有潜在的相互作用。这表明萨尔索林醇在应激相关行为或状况中可能发挥作用(Matsuzawa, Suzuki, & Misawa, 2000)。
腹侧被盖区内的强化特性
- 萨尔索林醇在老鼠腹侧被盖区表现出强化作用,这由多巴胺神经元和局部 5-HT3 受体的激活介导。这一发现对于理解奖赏和成瘾的神经生物学机制非常重要(Rodd 等,2008)。
对神经递质释放的影响
- 一项关于高乙醛浓度对大鼠纹状体和伏隔核中萨尔索林醇形成的影响的研究表明,萨尔索林醇水平与神经递质释放,特别是多巴胺和血清素之间存在相关性。这表明萨尔索林醇在神经调节中可能发挥作用(Jamal 等,2003)。
促泌乳素反应
- 已发现萨尔索林醇可以刺激牛的催乳素释放,表明其在牛的各种生理状态下分泌这种激素的调节过程中发挥作用(Hashizume 等,2010)。
心脏保护作用
- 研究表明,萨尔索林醇可以减轻大鼠慢性心力衰竭,并改善心肌细胞的线粒体功能。这表明其在心脏病中具有潜在的治疗应用(Wen 等,2019)。
DNA 链断裂和保护
- 萨尔索林醇与 DNA 链断裂有关,尤其是在铁蛋白存在的情况下。然而,肌肽等化合物可以防止这种 DNA 损伤,表明涉及氧化应激和神经保护的复杂相互作用(Kang, 2009)。
在神经传递和神经毒性中的作用
- 萨尔索林醇衍生物因其对单胺神经递质水平的影响及其潜在的神经毒性作用而受到研究,特别是与人脑中的多巴胺神经元和神经激素递质有关(Naoi, Maruyama, & Nagy, 2004)。
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCGYSRZYNJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990913 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Salsolinol hydrochloride | |
CAS RN |
70681-20-8, 79923-51-6 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINOL HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)



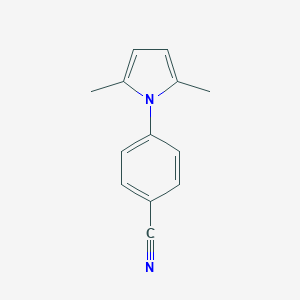
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
